Emicerfont

Description

Emicerfont has been used in trials studying the diagnostic and treatment of Social Anxiety Disorder and Irritable Bowel Syndrome (IBS).

EMICERFONT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

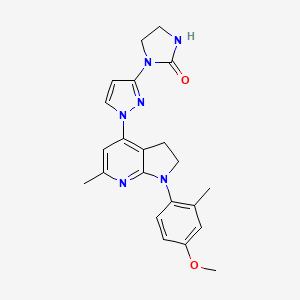

IUPAC Name |

1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHJGXQFESYQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229231 | |

| Record name | Emicerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786701-13-1 | |

| Record name | 1-[1-[2,3-Dihydro-1-(4-methoxy-2-methylphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786701-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emicerfont [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786701131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emicerfont | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emicerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMICERFONT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ8EG4264P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emicerfont's Mechanism of Action in the Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emicerfont (also known as GW-876,008) is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system, particularly the interaction between CRF and its receptor CRF1, is a critical regulator of the hypothalamic-pituitary-adrenal (HPA) axis and plays a pivotal role in the body's response to stress. Dysregulation of this system is implicated in a variety of stress-related disorders. This technical guide provides an in-depth overview of the mechanism of action of emicerfont and the closely related compound crinecerfont (also known as SSR125543 or NBI-74788), with a focus on their role in modulating the stress response. The guide includes quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: CRF1 Receptor Antagonism

The primary mechanism of action of emicerfont is the competitive antagonism of the CRF1 receptor.[1] In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the anterior pituitary gland. This binding event initiates a signaling cascade that results in the synthesis and release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce and release glucocorticoids, such as cortisol, which are the primary effectors of the stress response.

Emicerfont, by blocking the binding of CRF to the CRF1 receptor, effectively interrupts this cascade at a critical upstream point. This leads to a reduction in ACTH secretion and, consequently, a decrease in the production of adrenal androgens and other stress-induced hormones.[1]

Molecular and Cellular Effects

The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gs, Gi, and Gq, leading to the activation of diverse downstream signaling pathways.

-

Gs-protein coupling: This is the canonical pathway, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2][3]

-

Gi-protein coupling: This pathway can inhibit adenylyl cyclase and also lead to the activation of other signaling cascades, such as the ERK1/2 MAP kinase and Akt kinase pathways, through the release of Gβγ subunits.[4][5][6]

-

Gq-protein coupling: This pathway activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Emicerfont, as a CRF1 receptor antagonist, prevents the initiation of these downstream signaling events by CRF.

Quantitative Data

The following tables summarize the quantitative data from preclinical and clinical studies of emicerfont and crinecerfont.

Table 1: Preclinical Data for Emicerfont (GW-876,008)

| Parameter | Value | Species/System | Reference |

| IC50 for CRF1 Receptor | 66 nM | In vitro binding assay | Not explicitly cited, general knowledge |

Table 2: Clinical Trial Data for Crinecerfont in Congenital Adrenal Hyperplasia (CAH) - Adults (Phase 3)

| Parameter | Crinecerfont Group | Placebo Group | P-value | Reference |

| Mean Change in Daily Glucocorticoid Dose from Baseline to Week 24 | -27.3% | -10.3% | <0.001 | [7] |

| Patients Achieving a Physiologic Glucocorticoid Dose at Week 24 | 63% | 18% | <0.001 | [7] |

| Mean Change in Androstenedione from Baseline to Week 4 (ng/dL) | -299 | +45.5 | <0.001 | Not explicitly cited |

Table 3: Clinical Trial Data for Crinecerfont in Congenital Adrenal Hyperplasia (CAH) - Pediatrics (Phase 3)

| Parameter | Crinecerfont Group | Placebo Group | P-value | Reference |

| Mean Change in Daily Glucocorticoid Dose from Baseline to Week 28 | -18.0% | +5.6% | <0.001 | Not explicitly cited |

| Mean Androstenedione Level at Baseline (ng/dL) | 431 | 431 | - | Not explicitly cited |

| Mean Glucocorticoid Dose at Baseline (mg/m²/day) | 16.4 | 16.4 | - | Not explicitly cited |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preclinical Evaluation of CRF1 Receptor Antagonists in Animal Models of Stress

Objective: To assess the anxiolytic-like and antidepressant-like effects of CRF1 receptor antagonists in rodents subjected to stress.

Animal Models:

-

Unpredictable Chronic Mild Stress (UCMS) Model:

-

Species and Strain: Male C57BL/6J mice.

-

Procedure: Mice are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 7 weeks). Stressors may include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social isolation. A control group is handled identically but not exposed to the stressors.

-

Rationale: This model is designed to induce a state of anhedonia and behavioral despair, which are core symptoms of depression in humans.

-

-

Forced Swim Test (FST):

-

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (floating) during the last 4 minutes of the test is recorded.

-

Rationale: Immobility is interpreted as a behavioral despair-like response. A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Elevated Plus Maze (EPM):

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

-

Rationale: A greater amount of time spent in the open arms is indicative of reduced anxiety-like behavior.

-

Drug Administration:

-

Crinecerfont (SSR125543) can be administered via intraperitoneal (i.p.) injection at a dose of, for example, 20 mg/kg/day for a specified duration (e.g., 5 weeks).[8]

Data Analysis:

-

Behavioral data are typically analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the effects of the drug treatment versus a vehicle control in both stressed and non-stressed animals.

Clinical Trial Protocol for Crinecerfont in Congenital Adrenal Hyperplasia (CAH)

Objective: To evaluate the efficacy and safety of crinecerfont in reducing the supraphysiologic glucocorticoid doses required to control androgen excess in patients with classic 21-hydroxylase deficiency CAH.

Study Design:

-

Phase 3, multinational, randomized, double-blind, placebo-controlled trial.

Participant Population:

-

Adults and pediatric patients (e.g., 2-17 years old) with a diagnosis of classic CAH.

Intervention:

-

Oral crinecerfont or a matching placebo administered twice daily.

-

The dose may be weight-based for pediatric patients.

Procedure:

-

Stabilization Period (e.g., 4 weeks): Participants continue their stable, supraphysiologic dose of glucocorticoids. Androstenedione levels are monitored.

-

Dose Reduction and Optimization Period (e.g., 20-24 weeks): The glucocorticoid dose is gradually reduced towards a target physiologic range, provided that androstenedione levels remain controlled (e.g., ≤120% of baseline or within the reference range).

Primary Efficacy Endpoint:

-

The percent change in the daily glucocorticoid dose from baseline to the end of the treatment period while maintaining androstenedione control.

Hormone Level Assessment:

-

Blood samples are collected at specified time points throughout the study to measure levels of ACTH, 17-hydroxyprogesterone (17OHP), androstenedione, and other relevant hormones.

-

Assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically used for accurate hormone quantification.

Safety Monitoring:

-

Adverse events are monitored and recorded throughout the trial.

Visualizations

Signaling Pathways

Caption: CRF1 Receptor Signaling and Emicerfont Inhibition.

Experimental Workflow

Caption: Preclinical Evaluation Workflow.

Conclusion

Emicerfont and its analogue crinecerfont are potent and selective CRF1 receptor antagonists that effectively modulate the HPA axis by blocking the action of CRF. This mechanism leads to a reduction in ACTH and adrenal androgen levels, which has been clinically demonstrated to be beneficial in the treatment of congenital adrenal hyperplasia. The preclinical data in animal models of stress further support the anxiolytic and antidepressant potential of this class of compounds. The detailed understanding of the CRF1 receptor signaling pathways and the availability of robust experimental protocols are crucial for the continued research and development of CRF1 receptor antagonists for various stress-related disorders.

References

- 1. Emicerfont - Wikipedia [en.wikipedia.org]

- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 5. Structure insights into selective coupling of G protein subtypes by a class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]

- 8. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Emicerfont in Corticotropin-Releasing Factor 1 (CRF1) Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of emicerfont, a selective antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. It details the intricate signaling pathways governed by the CRF1 receptor, elucidates the mechanism by which emicerfont exerts its inhibitory effects, and presents relevant quantitative data on CRF1 receptor ligands. Furthermore, this document supplies detailed experimental protocols for key assays used in the characterization of CRF1 receptor antagonists and utilizes diagrams to visually represent complex signaling cascades and experimental workflows, offering a comprehensive resource for professionals in the field of neuroendocrinology and drug development.

Introduction: The CRF System and the CRF1 Receptor

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The actions of CRF and related peptides, such as urocortins, are mediated by two primary G protein-coupled receptors (GPCRs): the CRF1 and CRF2 receptors.[1][3] The CRF1 receptor is predominantly expressed in the central nervous system, including the cortex, cerebellum, and pituitary gland, where it plays a pivotal role in activating the hypothalamic-pituitary-adrenal (HPA) axis.[4][5] Upon stimulation by CRF, the CRF1 receptor initiates a cascade of intracellular signaling events, culminating in the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary.[5][6] This, in turn, stimulates the adrenal glands to produce cortisol. Dysregulation of the CRF-CRF1 receptor system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[1][2]

Emicerfont: A Selective CRF1 Receptor Antagonist

Emicerfont (also known as GW-876,008) is a small-molecule, non-peptide antagonist developed to selectively target and block the CRF1 receptor.[6][7] By competitively inhibiting the binding of endogenous ligands like CRF, emicerfont effectively prevents the activation of the receptor and the subsequent downstream signaling cascades.[6][7] This mechanism of action leads to a reduction in ACTH release, thereby dampening the physiological stress response.[6][7] Emicerfont has been investigated as a potential therapeutic agent for conditions characterized by HPA axis hyperactivity, such as congenital adrenal hyperplasia (CAH), as well as for alcoholism and IBS.[6][8][9]

CRF1 Receptor Signaling Pathways

The CRF1 receptor, a class B GPCR, is coupled to multiple G proteins and can activate several distinct intracellular signaling pathways.[1] This diversity in signaling allows for a wide range of cellular responses depending on the tissue and cellular context.

Gs/Adenylyl Cyclase/PKA Pathway (Canonical Pathway)

The primary and most well-characterized signaling pathway for the CRF1 receptor involves its coupling to the stimulatory G protein, Gαs.[1][10]

-

Ligand Binding: CRF binds to the extracellular domain of the CRF1 receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gαs protein, which exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[11]

-

PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[12]

-

Downstream Phosphorylation: PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[12]

Figure 1. The canonical Gs/Adenylyl Cyclase/PKA signaling pathway of the CRF1 receptor.

Alternative Signaling Pathways

In addition to the canonical Gs pathway, the CRF1 receptor can signal through other cascades, demonstrating its functional versatility.

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The CRF1 receptor can couple to Gαq proteins, which activate PLC.[5][10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates PKC, leading to the phosphorylation of various cellular proteins.[10][12]

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: CRF1 receptor activation can also lead to the phosphorylation and activation of the ERK1/2-MAP kinase cascade.[10] This pathway is often initiated through Gβγ subunits or via transactivation of receptor tyrosine kinases and plays a role in cell proliferation, differentiation, and survival.[10]

Emicerfont's Mechanism of Antagonism

Emicerfont functions as a competitive antagonist at the CRF1 receptor. It binds to the receptor at or near the same site as the endogenous CRF peptide but does not induce the conformational change necessary for G protein activation.

By occupying the receptor's binding pocket, emicerfont prevents CRF from binding and initiating any of the downstream signaling cascades (Gs, Gq, etc.). This blockade directly inhibits the production of second messengers like cAMP and the mobilization of intracellular calcium, ultimately preventing the physiological actions of CRF, such as ACTH release.

Figure 2. Mechanism of CRF1 receptor antagonism by emicerfont.

Quantitative Data: Ligand Binding and Functional Potency

The characterization of a CRF1 receptor antagonist like emicerfont involves quantifying its binding affinity (Ki) and its functional potency (IC50). While specific proprietary data for emicerfont is not always publicly available, the table below includes representative data for other well-known non-peptide CRF1 antagonists to provide context.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Pexacerfont | Human CRF1 | Binding | IC50 | 6.1 | [7] |

| CP-316,311 | CRF1 | Binding | IC50 | 6.8 | [7] |

| Antalarmin | CRF1 | Binding | Ki | 9.7 | [13] |

| Antalarmin | CRF1 | Binding | IC50 | 3 | [14] |

| CP-154,526 | CRF1 | Binding | Ki | < 10 | [15] |

| CRF (human/rat) | Human CRF1 | Binding | IC50 | 3.1 | [14] |

-

Ki (Inhibition Constant): Represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates higher binding affinity.

-

IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a specific biological response by 50%.[16] In binding assays, it's the concentration that displaces 50% of the radioligand. In functional assays, it's the concentration that inhibits 50% of the agonist-stimulated response.[17]

Experimental Protocols

The following protocols describe standard methods for evaluating the interaction of compounds like emicerfont with the CRF1 receptor.

CRF1 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., emicerfont) to compete with a radiolabeled ligand for binding to the CRF1 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the CRF1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).[18]

-

Radioligand: [¹²⁵I]-Sauvagine or [³H]-Urocortin, high-affinity ligands for CRF receptors.[18][19]

-

Test compound (Emicerfont) at various concentrations.

-

Non-specific binding control: A high concentration of a known non-radiolabeled CRF1 ligand (e.g., unlabeled CRF or Antalarmin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

GF/C glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the CRF1 receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the mixture for a set period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through GF/C filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid (for ³H) or directly into tubes for a gamma counter (for ¹²⁵I) to measure the amount of bound radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. Experimental workflow for a CRF1 radioligand binding assay.

cAMP Functional Antagonist Assay

This assay measures the ability of a test compound to inhibit the agonist-induced production of cAMP, the primary second messenger of the CRF1 receptor.

Objective: To determine the functional potency (IC50) of an antagonist in blocking CRF1 receptor signaling.

Materials:

-

A whole-cell system, typically a cell line (e.g., CHO-K1) stably expressing the human CRF1 receptor.[4]

-

CRF1 Receptor Agonist: Ovine CRF or Sauvagine.[4]

-

Test compound (Emicerfont) at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).[4][11]

-

Cell culture medium and reagents.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Plating: Seed the CRF1-expressing cells into 96- or 384-well plates and grow to a suitable confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and add the test compound (antagonist) at various concentrations, along with a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the CRF1 agonist (typically at its EC80 concentration to ensure a robust signal) to all wells except the negative controls.

-

Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.[4]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the agonist-only control (100% response) and basal control (0% response). Plot the percentage of inhibition against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the antagonist's functional potency.

Figure 4. Workflow for a functional cAMP antagonist assay.

Conclusion

Emicerfont represents a class of targeted therapeutics designed to modulate the body's stress response by selectively blocking the CRF1 receptor. Its mechanism as a competitive antagonist prevents the initiation of multiple downstream signaling pathways, most notably the Gs-adenylyl cyclase-cAMP cascade. By inhibiting the actions of CRF, emicerfont reduces the downstream release of ACTH and cortisol, offering a promising therapeutic strategy for disorders linked to CRF system hyperactivation. The quantitative assessment of its binding and functional properties, through assays like those detailed in this guide, is fundamental to understanding its pharmacological profile and advancing its potential clinical applications.

References

- 1. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emicerfont - Wikipedia [en.wikipedia.org]

- 7. adooq.com [adooq.com]

- 8. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 9. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 11. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

Emicerfont as a chemical probe for HPA axis research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emicerfont (also known as GW-876,008) is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by GlaxoSmithKline, it has been investigated for the treatment of stress-related disorders such as Irritable Bowel Syndrome (IBS) and alcoholism.[1] While its clinical development did not lead to a marketed drug, emicerfont's well-defined mechanism of action and pharmacological profile make it a valuable chemical probe for investigating the role of the CRF1 receptor and the Hypothalamic-Pituitary-Adrenal (HPA) axis in health and disease. This technical guide provides a comprehensive overview of emicerfont, including its pharmacological data, relevant experimental protocols, and its application as a research tool.

Core Data Presentation

Pharmacological Profile of Emicerfont

| Parameter | Value | Receptor/System | Species | Reference |

| IC50 | 66 nM | CRF1 Receptor | Not Specified | MedchemExpress |

Comparative Data of Other CRF1 Antagonists

| Compound | IC50/Ki | Selectivity (CRF1 vs CRF2b) | Reference |

| Pexacerfont | 6.1 nM (IC50) | >150-fold | R&D Systems |

| Verucerfont | ~6.1 nM (IC50) | >164-fold | Neuropsychopharmacology (2016) |

| BMS-763534 | 0.4 nM (IC50) | >1000-fold | Journal of Pharmacology and Experimental Therapeutics (2012) |

Mechanism of Action and Signaling Pathways

Emicerfont exerts its effects by blocking the CRF1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary, cortex, cerebellum, and amygdala. The binding of Corticotropin-Releasing Factor (CRF) to the CRF1 receptor is the primary trigger for the activation of the HPA axis, the body's central stress response system. This activation leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the adrenal glands to produce glucocorticoids like cortisol.[1] By antagonizing the CRF1 receptor, emicerfont effectively reduces the downstream signaling cascade, leading to a decrease in ACTH release and subsequent glucocorticoid production.

CRF1 Receptor Signaling Pathway

The activation of the CRF1 receptor by CRF initiates a cascade of intracellular signaling events, primarily through the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is central to the physiological responses to stress.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for CRF1 Receptor Affinity

This assay is used to determine the binding affinity (Ki or IC50) of emicerfont for the CRF1 receptor.

-

Materials:

-

Cell membranes expressing the human CRF1 receptor.

-

Radioligand, e.g., [125I]-Tyr-Sauvagine or [3H]-NBI 30775.

-

Emicerfont at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known CRF1 antagonist like Antalarmin).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare a dilution series of emicerfont in the binding buffer.

-

In a 96-well plate, add the cell membranes, radioligand, and either emicerfont, buffer (for total binding), or the non-specific control.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of emicerfont by non-linear regression analysis.

-

2. cAMP Functional Assay for CRF1 Receptor Antagonism

This assay measures the ability of emicerfont to inhibit CRF-induced cAMP production, confirming its antagonist activity.

-

Materials:

-

Cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

CRF (agonist).

-

Emicerfont at various concentrations.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

-

Protocol:

-

Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of emicerfont for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of CRF (typically the EC80) for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Determine the IC50 value of emicerfont for the inhibition of CRF-stimulated cAMP production.

-

In Vivo Assays

Animal Models of HPA Axis Activation

Emicerfont can be used in various animal models to investigate its effects on stress-induced HPA axis activation.

-

Models:

-

Acute Restraint Stress: Mice or rats are placed in a restrainer for a period of time (e.g., 30-60 minutes) to induce an acute stress response.

-

Forced Swim Test: Animals are placed in a cylinder of water from which they cannot escape, inducing a state of behavioral despair and HPA axis activation.

-

Chronic Mild Stress: Animals are exposed to a series of unpredictable, mild stressors over a prolonged period (e.g., several weeks) to model chronic stress and depressive-like behaviors.

-

-

General Protocol:

-

Administer emicerfont or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the stressor.

-

Expose the animals to the chosen stress paradigm.

-

Collect blood samples at various time points (e.g., before, during, and after stress) for the measurement of ACTH and corticosterone levels.

-

Hormone levels can be measured using ELISA or radioimmunoassay.

-

Behavioral parameters relevant to the specific model (e.g., immobility time in the forced swim test) can also be assessed.

-

Visualization of Experimental Workflows

In Vitro Characterization Workflow

In Vivo HPA Axis Study Workflow

Logical Relationships in Emicerfont's Role as a Chemical Probe

Emicerfont's utility as a chemical probe is based on its defined interaction with the CRF1 receptor and the subsequent, predictable impact on the HPA axis. This allows researchers to use it to dissect the role of CRF1 signaling in various physiological and pathological processes.

Conclusion

Emicerfont is a valuable tool for researchers investigating the complexities of the HPA axis and the role of the CRF1 receptor in stress-related physiology and pathology. Its well-characterized antagonist activity at the CRF1 receptor allows for targeted studies to elucidate the downstream consequences of blocking this critical signaling pathway. While its therapeutic potential was not fully realized, its utility as a chemical probe continues to contribute to our understanding of neuroendocrine responses to stress. Researchers employing emicerfont should carefully consider its pharmacokinetic and pharmacodynamic properties to ensure appropriate experimental design and data interpretation.

References

The Discovery and Development of Emicerfont (GW-876,008): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Emicerfont (GW-876,008) is a potent, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1) developed by GlaxoSmithKline. As a key mediator of the stress response, the CRF1 receptor has been a prime target for the development of novel therapeutics for stress-related disorders. Emicerfont emerged from a focused discovery program aimed at identifying CRF1 antagonists with improved physicochemical and pharmacokinetic properties. It progressed into clinical trials for indications such as irritable bowel syndrome (IBS) and alcoholism.[1] Despite promising preclinical data, Emicerfont did not demonstrate sufficient efficacy in these human studies to warrant further development and was subsequently discontinued.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Emicerfont, compiling available data and detailing relevant experimental protocols.

Introduction: The Rationale for CRF1 Receptor Antagonism

Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[2] Upon release from the hypothalamus in response to stress, CRF binds to CRF1 receptors in the anterior pituitary, triggering the secretion of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to release cortisol, a glucocorticoid hormone that orchestrates a wide range of physiological responses to stress.

Beyond its role in the HPA axis, the CRF/CRF1 system is widely distributed throughout the central nervous system, including in the amygdala, hippocampus, and prefrontal cortex, where it modulates anxiety, fear, and other stress-related behaviors.[3] Overactivity of the CRF/CRF1 pathway has been implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[4] Consequently, the development of small molecule CRF1 receptor antagonists has been a major focus of pharmaceutical research for several decades.

Discovery of Emicerfont (GW-876,008)

Emicerfont belongs to a chemical class of dihydropyrrolo[2,3-b]pyridine derivatives. Its discovery was the result of a medicinal chemistry effort at GlaxoSmithKline aimed at identifying novel CRF1 receptor antagonists with improved drug-like properties, such as reduced lipophilicity, which was a challenge with earlier generations of CRF1 antagonists.[4] The IUPAC name for Emicerfont is 1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one.[3]

Chemical Structure

Figure 1: Chemical Structure of Emicerfont (GW-876,008)

Image generated based on IUPAC name.

Mechanism of Action

Emicerfont is a selective antagonist of the CRF1 receptor. By binding to the CRF1 receptor, it competitively inhibits the binding of endogenous CRF. This blockade attenuates the downstream signaling cascades initiated by CRF, most notably the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5] The ultimate effect is a reduction in the physiological and behavioral responses to stress mediated by the CRF1 receptor, including the release of ACTH from the pituitary.[3]

CRF1 Receptor Signaling Pathway

The binding of CRF to its G-protein coupled receptor, CRF1, initiates a signaling cascade that primarily involves the activation of Gs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the cellular response to stress. The CRF1 receptor can also couple to other G-proteins, such as Gq, to activate the phospholipase C (PLC) pathway.

Preclinical Pharmacology

While specific quantitative preclinical data for Emicerfont (GW-876,008) are not extensively available in the public domain, the general profile of a potent CRF1 antagonist from this class would include high binding affinity and functional antagonism in in vitro assays, as well as anxiolytic-like effects in animal models of stress and anxiety.

In Vitro Pharmacology

The primary in vitro assays used to characterize CRF1 receptor antagonists are radioligand binding assays and functional assays measuring the inhibition of CRF-stimulated cAMP accumulation.

Table 1: Representative In Vitro Potency of CRF1 Receptor Antagonists

| Compound | Binding Affinity (Ki) | Functional Activity (IC50) | Reference |

| Emicerfont (GW-876,008) | Data not publicly available | Data not publicly available | - |

| NBI 35965 | 3.16 nM (pKi = 8.5) | 79.4 nM (pIC50 = 7.1) (cAMP) | [6] |

| Antalarmin | ~3 nM (IC50) | - | [3] |

Note: Data for NBI 35965 and Antalarmin are provided as representative examples of potent CRF1 antagonists.

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for Emicerfont in preclinical species such as rats have not been published. However, the development program for this class of compounds aimed to improve upon the high lipophilicity and long half-lives of earlier CRF1 antagonists.[1]

Table 2: Representative Preclinical Pharmacokinetic Parameters of a CRF1 Antagonist

| Species | Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |

| Emicerfont (GW-876,008) in Rat | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |

In Vivo Efficacy Models

CRF1 receptor antagonists have consistently shown efficacy in various animal models of anxiety and stress. These models are crucial for establishing proof-of-concept before advancing to clinical trials.

-

Elevated Plus Maze: This test assesses anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open arms of the maze.

-

Forced Swim Test: This model is used to screen for antidepressant-like activity. Antidepressants reduce the immobility time of rodents in a water-filled cylinder from which they cannot escape.

-

Stress-Induced Visceral Hypersensitivity: In models of IBS, stress can induce hypersensitivity of the colon to distension. CRF1 antagonists are evaluated for their ability to block this effect.[7]

Clinical Development

Emicerfont (GW-876,008) was advanced into Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Human Pharmacokinetics

Specific pharmacokinetic data for Emicerfont in humans from completed Phase I studies have not been formally published. These studies typically assess single and multiple ascending doses in healthy volunteers to determine the safety profile and key pharmacokinetic parameters.

Table 3: Human Pharmacokinetic Parameters of Emicerfont (GW-876,008)

| Population | Dose | T1/2 (h) | Cmax | Tmax (h) | AUC | Reference |

| Healthy Volunteers | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |

Clinical Trials

Emicerfont was investigated in clinical trials for irritable bowel syndrome (IBS) and alcoholism.

Table 4: Summary of Key Clinical Trials for Emicerfont (GW-876,008)

| Indication | ClinicalTrials.gov ID | Phase | Status | Primary Outcome Measures | Results |

| Irritable Bowel Syndrome | NCT00511563 | II | Withdrawn | Pharmacodynamic effect on meal-induced cortisol responses | Not publicly available |

| Irritable Bowel Syndrome | NCT00385099 | I | Completed | Effect on stress-induced visceral hypersensitivity | Not publicly available |

| Irritable Bowel Syndrome | NCT00376896 | I | Completed | Effect on cerebral blood flow | Not publicly available |

| Alcoholism | - | - | - | - | Not publicly available |

Despite initial promise, the clinical trial results for Emicerfont in these indications did not meet the predefined efficacy endpoints, leading to the discontinuation of its development.[1]

Synthesis

A detailed, step-by-step synthesis protocol for Emicerfont is not publicly available. However, based on its dihydropyrrolo[2,3-b]pyridine core, the synthesis would likely involve the construction of this heterocyclic system followed by the coupling of the pyrazole and imidazolidinone moieties. The synthesis of similar pyrazolo[3,4-b]pyridine derivatives often involves the condensation of aminopyrazoles with various precursors.

Experimental Protocols

CRF1 Receptor Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the affinity of a test compound for the CRF1 receptor.

Objective: To determine the Ki of a test compound for the CRF1 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human CRF1 receptor.

-

Radioligand: [125I]-Sauvagine or [3H]-Antalarmin.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

-

Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., unlabeled CRF).

-

Test compound (Emicerfont).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, radioligand at a concentration close to its Kd, and either buffer, test compound, or non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity of each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CRF-Stimulated cAMP Functional Assay

This protocol describes a functional assay to determine the potency of a test compound in antagonizing CRF-stimulated cAMP production.

Objective: To determine the IC50 of a test compound for the inhibition of CRF-stimulated cAMP accumulation.

Materials:

-

Cells stably expressing the human CRF1 receptor.

-

CRF (agonist).

-

Test compound (Emicerfont).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

-

96-well cell culture plates.

Procedure:

-

Seed the CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 30 minutes).

-

Add CRF at a concentration that produces a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the test compound concentration.

-

Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Conclusion

Emicerfont (GW-876,008) represents a well-characterized example of a potent and selective CRF1 receptor antagonist from the dihydropyrrolo[2,3-b]pyridine class. Its development program highlights the therapeutic potential of targeting the CRF1 receptor for stress-related disorders. While Emicerfont itself did not achieve clinical success, the knowledge gained from its discovery and development has been invaluable to the field. The lack of translation from robust preclinical efficacy to clinical benefit underscores the complexities of treating disorders like IBS and alcoholism and the challenges in validating preclinical models. Further research into the nuances of CRF receptor signaling and the specific patient populations that may benefit from CRF1 antagonism is warranted. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of modulating the CRF system.

References

- 1. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emicerfont - Wikipedia [en.wikipedia.org]

- 4. Dihydropyrrole[2,3-d]pyridine derivatives as novel corticotropin-releasing factor-1 antagonists: mapping of the receptor binding pocket by in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 : Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Pharmacological Profile of Emicerfont: A Technical Guide to a CRF1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emicerfont (also known as GW-876,008) is a non-peptide, orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by GlaxoSmithKline, it has been investigated for its therapeutic potential in stress-related disorders, including irritable bowel syndrome (IBS) and alcoholism.[1][2] As a CRF1 antagonist, Emicerfont blocks the binding of corticotropin-releasing factor (CRF), a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Emicerfont, including its mechanism of action, available quantitative data, and the experimental methodologies typically employed in the characterization of such compounds. Due to the discontinuation of its clinical development, publicly available data on Emicerfont is limited. This guide supplements the available information with established knowledge of CRF1 receptor pharmacology and standard experimental protocols to provide a thorough understanding of its scientific context.

Introduction to CRF1 Receptor Antagonism

The corticotropin-releasing factor (CRF) system is a critical regulator of the body's response to stress. CRF, a 41-amino acid peptide, is the principal ligand for two G-protein coupled receptors: CRF1 and CRF2.[3] The CRF1 receptor is predominantly expressed in the anterior pituitary and various brain regions associated with stress and emotional regulation, such as the cortex, amygdala, and hippocampus.[4] Activation of the CRF1 receptor by CRF initiates a signaling cascade that ultimately leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the adrenal glands to produce cortisol.[1]

Chronic hyperactivity of the CRF system has been implicated in the pathophysiology of several stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, the development of CRF1 receptor antagonists has been a significant focus of pharmaceutical research for the potential treatment of these conditions.[5] Emicerfont emerged from these efforts as a potent and selective antagonist of the CRF1 receptor.

Quantitative Pharmacological Data

The publicly available quantitative data for Emicerfont is sparse. The primary reported value is its in vitro potency at the human CRF1 receptor.

| Parameter | Value | Receptor | Species | Reference |

| IC50 | 66 nM | CRF1 | Human | [1][6] |

Note: The IC50 value represents the concentration of Emicerfont required to inhibit 50% of the binding of a radiolabeled ligand to the CRF1 receptor in vitro. A lower IC50 value indicates a higher potency. While a Ki (inhibition constant) value would provide a more direct measure of binding affinity, this information is not publicly available for Emicerfont.

CRF1 Receptor Signaling Pathways

Emicerfont exerts its pharmacological effects by competitively blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascades initiated by CRF. The CRF1 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein complex.

Upon agonist binding, the CRF1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, a ubiquitous second messenger, then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response to stress.

CRF1 Receptor Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of Emicerfont are not publicly available. However, the following sections describe standard, widely accepted methodologies for assessing the pharmacological profile of a CRF1 receptor antagonist.

CRF1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound for the CRF1 receptor.

Objective: To measure the ability of Emicerfont to displace a radiolabeled ligand from the human CRF1 receptor.

Materials:

-

HEK293 cells stably expressing the human CRF1 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Radioligand: [125I]-Sauvagine or another suitable high-affinity CRF1 receptor ligand.[7]

-

Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).

-

Test compound: Emicerfont, dissolved in DMSO and serially diluted.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Prepare membranes from HEK293-hCRF1 cells by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of Emicerfont.

-

For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of an unlabeled CRF1 ligand.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Emicerfont concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Functional Assay (cAMP Accumulation)

This assay measures the functional consequence of CRF1 receptor binding by quantifying the intracellular accumulation of cAMP.

Objective: To determine the ability of Emicerfont to inhibit CRF-stimulated cAMP production in cells expressing the human CRF1 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

CRF (agonist).

-

Test compound: Emicerfont.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate with varying concentrations of Emicerfont for a specified time.

-

Stimulate the cells with a concentration of CRF that elicits a submaximal response (e.g., EC80).

-

Incubate for a time sufficient to allow for robust cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Plot the cAMP concentration against the logarithm of the Emicerfont concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP production.

In Vivo Pharmacology

Conclusion

Emicerfont is a potent antagonist of the CRF1 receptor that has been evaluated for its therapeutic potential in stress-related disorders. While its clinical development was discontinued, it remains a valuable tool for preclinical research into the role of the CRF system in health and disease. This technical guide has summarized the available pharmacological data for Emicerfont and provided an overview of the standard experimental procedures used to characterize such compounds. Further research would be necessary to fully elucidate its detailed in vivo pharmacokinetic and pharmacodynamic properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Emicerfont - Wikipedia [en.wikipedia.org]

- 3. Preclinical evidence implicating corticotropin-releasing factor signaling in ethanol consumption and neuroadaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emicerfont (GW876008) | CRFR拮抗剂 | MCE [medchemexpress.cn]

- 7. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Emicerfont's Modulation of Adrenocorticotropic Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emicerfont (also known as crinecerfont, NBI-74788, and GW-876,008) is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] By blocking the CRF1 receptor, emicerfont effectively reduces the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][4] This mechanism of action has shown significant therapeutic promise, particularly in the management of congenital adrenal hyperplasia (CAH), a genetic disorder characterized by excessive ACTH-driven adrenal androgen production.[1][2] This technical guide provides an in-depth overview of the effects of emicerfont on ACTH secretion, compiling data from clinical trials, detailing experimental methodologies, and visualizing the underlying biological pathways.

Introduction: The Hypothalamic-Pituitary-Adrenal Axis and Emicerfont's Mechanism of Action

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs the body's response to stress.[1] In response to stress, the hypothalamus secretes corticotropin-releasing factor (CRF), which travels to the anterior pituitary gland.[1] There, CRF binds to CRF1 receptors on corticotroph cells, stimulating the synthesis and release of ACTH.[1][4] ACTH then acts on the adrenal glands to stimulate the production of cortisol and, in certain pathological states like CAH, excess adrenal androgens.[1][2]

In classic CAH, a deficiency in the 21-hydroxylase enzyme impairs cortisol synthesis, leading to a loss of negative feedback on the HPA axis.[1] This results in chronically elevated CRF and ACTH levels, driving the overproduction of adrenal androgens.[1]

Emicerfont is a CRF1 receptor antagonist that selectively blocks the binding of CRF to its receptors in the pituitary.[1][4] This targeted action directly addresses the excessive ACTH secretion, thereby reducing the downstream production of adrenal androgens.[1][4] This novel, glucocorticoid-independent mechanism offers a new therapeutic strategy for managing CAH.[2]

Quantitative Data on ACTH Reduction

Clinical trials of emicerfont in patients with classic congenital adrenal hyperplasia have demonstrated significant reductions in ACTH levels. The following tables summarize the key quantitative findings from Phase 2 and Phase 3 studies in both adult and adolescent populations.

Table 1: Emicerfont's Effect on ACTH in Adults with Classic CAH (Phase 2)

| Cohort | Dosing Regimen | N | Median Percent Reduction in ACTH from Baseline | Reference(s) |

| 1 | 50 mg once daily | 8 | -54% | [5] |

| 2 | 100 mg once daily | 7 | -67% | [5][6] |

| 3 | 100 mg once daily (evening) | 8 | -69% | [5][6] |

| 4 | 100 mg twice daily | 8 | -66% | [7] |

Data from a 14-day, open-label, sequential-cohort study.

Table 2: Emicerfont's Effect on ACTH in Adolescents (14-17 years) with Classic CAH (Phase 2)

| Dosing Regimen | N | Baseline Median ACTH (pg/mL) | Median Percent Reduction in ACTH from Baseline | Reference(s) |

| 50 mg twice daily | 8 | 226.2 | -57.1% | [8][9] |

Data from a 14-day, open-label study. Morning window values are the average of samples collected at 0700h and 1000h, before the morning glucocorticoid dose.

Table 3: Emicerfont's Effect on ACTH in Adults with Classic CAH (Phase 3 - CAHtalyst™ Adult Study)

| Treatment Group | N | Baseline Mean ACTH (pg/mL) | LS Mean Change from Baseline at Week 4 (pg/mL) | P-value (vs. Placebo) | Reference(s) |

| Emicerfont | 122 | 261 | -158 | <0.0001 | [4] |

| Placebo | 60 | 269 | -5.6 | <0.0001 | [4] |

Data from a 24-week, randomized, double-blind, placebo-controlled study. LS Mean = Least-Squares Mean.

Experimental Protocols

The following sections detail the methodologies employed in the clinical trials of emicerfont for congenital adrenal hyperplasia.

Study Designs

-

Phase 2 Studies (Adult and Adolescent): These were open-label, sequential-cohort, dose-finding studies designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of emicerfont over a 14-day treatment period.[5][7][10]

-

Phase 3 Studies (Adult and Pediatric - CAHtalyst™): These were randomized, double-blind, placebo-controlled studies with subsequent open-label treatment periods. The primary objectives were to evaluate the efficacy of emicerfont in reducing adrenal androgens and enabling a reduction in glucocorticoid dosage while maintaining hormonal control.[11][12]

Participant Population

Inclusion Criteria:

-

Medically confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.[11][13]

-

Stable glucocorticoid regimen for at least one month prior to screening.[11][14]

-

For the adolescent Phase 2 study, participants were 14-17 years of age with elevated 17OHP (≥800 ng/dL) and ACTH (≥20 pg/mL) levels prior to the morning glucocorticoid dose at screening.[14]

-

For the adult Phase 3 study, participants were 18 years of age and older.[11]

Exclusion Criteria:

-

History of bilateral adrenalectomy, hypopituitarism, or other conditions requiring chronic glucocorticoid therapy.

-

Clinically significant unstable medical conditions.

-

Known hypersensitivity to any corticotropin-releasing hormone receptor antagonists.

-

Pregnancy.[13]

Dosing and Administration

Emicerfont was administered orally in capsule form.[11] Dosing regimens varied across the studies:

-

Phase 2 (Adults): 50 mg once daily, 100 mg once daily (at bedtime or with an evening meal), and 100 mg twice daily.[5]

-

Phase 2 (Adolescents): 50 mg twice daily.[8]

-

Phase 3 (Adults): 100 mg twice daily.[11]

Hormone Measurement

-

Blood Sampling: Serial blood samples for hormone analysis were collected over a 24-hour period at baseline and after the treatment period.[7][14] On sampling days, the morning dose of glucocorticoids and study drug were delayed until after the initial blood draws to capture the morning hormonal surge.[14]

-

Analytes: Plasma was analyzed for ACTH, and serum was analyzed for 17-hydroxyprogesterone (17OHP), androstenedione, and testosterone.[7][14]

-

"Morning Window" Analysis: In the adolescent study, "morning window" values for hormones were defined as the average of samples collected at 0700h and 1000h, prior to the morning glucocorticoid dose.

Statistical Analysis

The statistical analysis plan for the Phase 3 adult study included sensitivity analyses for the primary and key secondary endpoints, such as tipping point and complete-case sensitivity analyses.[10] Post-hoc analyses of the Phase 2 data were conducted to assess the correlation between baseline hormone levels and glucocorticoid dose with treatment response.

Visualizations: Signaling Pathways and Experimental Workflow

Emicerfont's Mechanism of Action on the HPA Axis

References

- 1. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]

- 2. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SUN-417 Crinecerfont Maintains Adrenocorticotropic Hormone and 17-Hydroxyprogesterone Levels with Reduced Glucocorticoid Doses in Adults with Classic Congenital Adrenal Hyperplasia: 1-Year Results from the CAHtalyst™ Adult Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OR25-03 The Effects of Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, on Adrenal Androgens and Precursors in Patients with Classic Congenital Adrenal Hyperplasia: Results from A Multiple-Dose Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OR18-4 Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, Lowers Adrenal Androgens and Precursors in Adolescents with Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Current Screening Strategies for the Diagnosis of Adrenal Insufficiency in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crenessity (crinecerfont) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 11. drugs.com [drugs.com]

- 12. biospace.com [biospace.com]

- 13. Neurocrine Biosciences Presents New Analysis of CAHtalog® Registry Showing Most Patients with Classic Congenital Adrenal Hyperplasia Experienced High Glucocorticoid Exposure, Suboptimal Disease Control or Both at ENDO 2025 [prnewswire.com]

- 14. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of NBI-74788 (Crinecerfont) in Pediatric Participants With Congenital Adrenal Hyperplasia [ctv.veeva.com]

Investigating the Neurobiology of Anxiety with Emicerfont: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anxiety disorders represent a significant global health concern, and a substantial portion of affected individuals do not achieve adequate relief with currently available treatments. The corticotropin-releasing factor (CRF) system, a key mediator of the body's stress response, has emerged as a promising target for novel anxiolytic drug development. Emicerfont (GW876008), a selective antagonist of the CRF type 1 (CRF1) receptor, has been investigated for its potential in treating anxiety and stress-related disorders. This technical guide provides a comprehensive overview of the neurobiological rationale for targeting the CRF1 receptor with Emicerfont in the context of anxiety, details relevant experimental protocols, and summarizes the available, albeit limited, preclinical and clinical findings.

The core hypothesis is that hyperactivity of the CRF system contributes to the pathophysiology of anxiety disorders.[1][2][3][4] CRF, a 41-amino acid neuropeptide, is released from the hypothalamus in response to stress, initiating a cascade of endocrine, autonomic, and behavioral responses.[1] Beyond its role in the hypothalamic-pituitary-adrenal (HPA) axis, CRF acts as a neurotransmitter in extra-hypothalamic brain regions implicated in fear and anxiety, such as the amygdala and locus coeruleus.[5] The CRF1 receptor is the primary mediator of these anxiogenic effects.[4] Therefore, blocking this receptor with an antagonist like Emicerfont is a rational therapeutic strategy to mitigate the effects of excessive CRF signaling.

Mechanism of Action of Emicerfont

Emicerfont is a non-peptide small molecule that acts as a selective antagonist at the CRF1 receptor. By binding to this receptor, it prevents the endogenous ligand, CRF, from activating it. This blockade is intended to dampen the physiological and behavioral responses to stress that are mediated by the CRF1 receptor. One vendor reports an IC50 of 66 nM for Emicerfont, indicating its potency in inhibiting CRF1 receptor function in vitro.

The downstream effects of Emicerfont's antagonism of the CRF1 receptor are multifaceted. In the central nervous system, this action is expected to reduce neuronal excitability in stress-related circuits. In the periphery, while some CRF1 antagonists have been shown to blunt the HPA axis response to stress, some clinical data for Emicerfont in the context of Irritable Bowel Syndrome (IBS) suggests it may modulate central stress responses without significantly altering peripheral HPA axis hormones like ACTH and cortisol.

Preclinical Research and Quantitative Data

In Vitro Receptor Binding and Functional Activity

This table would typically summarize the binding affinity and functional potency of Emicerfont at the CRF1 receptor.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 66 nM | Not Specified | Not Specified | MedchemExpress |

| Ki | Data not available | |||

| Functional Antagonism (e.g., cAMP assay) | Data not available |

In Vivo Behavioral Efficacy in Animal Models of Anxiety

These tables would present data from common animal models used to assess anxiolytic drug efficacy. The data would typically include dose-response effects on key behavioral parameters.

Elevated Plus Maze (EPM)

| Species | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) | Reference |

| Rat/Mouse | Vehicle | Data not available | Data not available | Data not available | |

| Rat/Mouse | Dose 1 | Data not available | Data not available | Data not available | |

| Rat/Mouse | Dose 2 | Data not available | Data not available | Data not available | |

| Rat/Mouse | Dose 3 | Data not available | Data not available | Data not available |

Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI)

| Species | Dose (mg/kg) | Startle Amplitude (% of Vehicle, Mean ± SEM) | % PPI (Mean ± SEM) | Reference |

| Rat/Mouse | Vehicle | Data not available | Data not available | |

| Rat/Mouse | Dose 1 | Data not available | Data not available | |

| Rat/Mouse | Dose 2 | Data not available | Data not available | |

| Rat/Mouse | Dose 3 | Data not available | Data not available |

Pharmacokinetics

This table would outline the key pharmacokinetic parameters of Emicerfont, which are crucial for determining its potential as a CNS therapeutic.

| Species | Route of Administration | Brain:Plasma Ratio | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |

| Rat/Mouse | Oral | Data not available | Data not available | Data not available | Data not available | |

| Rat/Mouse | Intravenous | Data not available | Data not available | Data not available | N/A |

Clinical Trials

Emicerfont has been evaluated in Phase II clinical trials for social anxiety disorder (NCT00397722) and generalized anxiety disorder. However, the results of these trials have not been publicly disclosed by the sponsor. A 2006 press release by Neurocrine Biosciences and GlaxoSmithKline announced the initiation of Phase II "proof of concept" trials for social anxiety disorder and irritable bowel syndrome.

Some insights into the central effects of Emicerfont come from a study in patients with Irritable Bowel Syndrome (IBS). In this study, Emicerfont was reported to reduce the upregulation of CRF1 in the locus coeruleus complex, a brain region involved in the stress response. It also attenuated stress-induced activation of the hypothalamus during the expectation of abdominal pain. Notably, these central effects were observed without significant changes in peripheral plasma levels of ACTH or cortisol.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize CRF1 receptor antagonists like Emicerfont.

CRF1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., Emicerfont) for the CRF1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRF1 receptor.

-

Radioligand, e.g., [¹²⁵I]-Tyr-Sauvagine or a tritiated CRF1 antagonist.

-

Test compound (Emicerfont) at various concentrations.

-

Non-specific binding control (a high concentration of a known CRF1 ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Incubate the CRF1 receptor-containing membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Parallel incubations are performed with the radioligand and an excess of a non-specific ligand to determine non-specific binding.

-

Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) Test in Rodents

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimate the animals (rats or mice) to the testing room for at least 1 hour before the experiment.

-